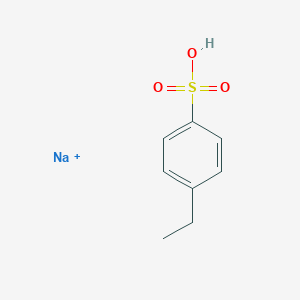

Sodium 4-ethylbenzenesulfonate

Description

Structure

2D Structure

Propriétés

Numéro CAS |

14995-38-1 |

|---|---|

Formule moléculaire |

C8H10NaO3S |

Poids moléculaire |

209.22 g/mol |

Nom IUPAC |

sodium;4-ethylbenzenesulfonate |

InChI |

InChI=1S/C8H10O3S.Na/c1-2-7-3-5-8(6-4-7)12(9,10)11;/h3-6H,2H2,1H3,(H,9,10,11); |

Clé InChI |

DKWJBDDYKXRBDB-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |

SMILES isomérique |

CCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |

SMILES canonique |

CCC1=CC=C(C=C1)S(=O)(=O)O.[Na] |

Autres numéros CAS |

14995-38-1 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to Sodium 4-Ethylbenzenesulfonate (B229782)

The primary industrial synthesis of Sodium 4-ethylbenzenesulfonate involves the sulfonation of ethylbenzene (B125841), which is then neutralized. A common laboratory and industrial-scale synthesis, however, utilizes 4-ethylbenzenesulfonyl chloride as a key intermediate.

A prominent synthetic route involves the reaction of 4-ethylbenzenesulfonyl chloride with sodium sulfite (B76179) (Na₂SO₃). This reaction is a reduction of the sulfonyl chloride to the corresponding sulfinate. Specifically, heating 4-ethylbenzenesulfonyl chloride with sodium sulfite and sodium bicarbonate in water at 70-80°C for several hours yields sodium 4-ethylbenzenesulfinate. rsc.org While this produces the sulfinate, subsequent oxidation would be required to form the sulfonate.

A more direct, though less commonly detailed method, involves the hydrolysis of 4-ethylbenzenesulfonyl chloride. This process, followed by neutralization with a sodium base like sodium hydroxide (B78521), yields this compound.

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. When synthesizing from the sulfonation of ethylbenzene, temperature control is critical to prevent over-sulfonation. Following the sulfonation or hydrolysis of the sulfonyl chloride, pH control during neutralization is vital. Maintaining a pH above 10 ensures the complete formation of the sodium salt. Subsequent cooling of the solution allows for the crystallization and precipitation of the product.

For reactions involving sodium sulfinates, the choice of solvent and temperature significantly impacts the yield. For instance, in related reactions, a mixture of ethyl acetate (B1210297) and water was found to be an effective solvent system, and increasing the reaction temperature to reflux improved yields. researchgate.net

Chemistry of Key Precursors

The properties and synthesis of the precursors are fundamental to understanding the production of this compound.

4-Ethylbenzenesulfonyl chloride is a key intermediate, typically synthesized through the chlorosulfonation of ethylbenzene. This process involves reacting ethylbenzene with a chlorosulfonating agent like chlorosulfonic acid or sulfur trioxide in the presence of a chlorine source. Another method involves the reaction of ethylbenzene with sulfuric acid and phosphorus oxychloride (POCl₃), with yields around 82%.

The reactivity of 4-ethylbenzenesulfonyl chloride is characterized by the electrophilic nature of the sulfonyl chloride group. This makes it susceptible to nucleophilic attack, allowing it to react with amines to form sulfonamides, and with alcohols to form sulfonate esters. It is soluble in organic solvents like ethanol (B145695) and toluene (B28343) but reacts with water. lookchem.com

Table 1: Physical and Chemical Properties of 4-Ethylbenzenesulfonyl Chloride

| Property | Value |

| Molecular Formula | C₈H₉ClO₂S |

| Molecular Weight | 204.67 g/mol |

| Melting Point | 8-12°C |

| Boiling Point | 134°C at 7 mmHg |

| Density | 1.268 g/cm³ |

| Data sourced from LookChem. lookchem.com |

The synthesis of 4-ethylbenzenesulfonyl chloride can achieve high purity, often exceeding 96%, with minimal formation of dichlorinated byproducts. When compared to analogous sulfonyl chlorides, the nature of the para-substituent influences both the physical properties and reaction conditions.

For instance, the ethyl group in 4-ethylbenzenesulfonyl chloride results in a lower melting point compared to the crystalline 4-acetamidobenzenesulfonyl chloride. The synthesis of p-toluenesulfonyl chloride, with a smaller methyl group, generally requires milder conditions. The yields for the synthesis of various sulfonyl chlorides from thiols or disulfides using reagents like oxone and potassium chloride in water are generally high, ranging from 82-98%. rsc.org

Table 2: Comparison of Analogous Sulfonyl Chlorides

| Compound | Key Feature | Melting Point (°C) |

| 4-Ethylbenzenesulfonyl Chloride | Ethyl group | 8-12 |

| p-Toluenesulfonyl Chloride | Methyl group | 69-71 |

| Benzenesulfonyl Chloride | Unsubstituted | 14.5 |

| 4-Acetamidobenzenesulfonyl Chloride | Acetamido group | 146-148 |

| Data compiled from various sources. |

Derivatization Reactions and Functional Group Transformations

The sulfonate group of this compound can undergo certain transformations. For instance, the sulfonate group can be reduced to a sulfinate or a sulfide (B99878) using reagents like sodium sulfite or sodium borohydride (B1222165) under heating.

Furthermore, the precursor, 4-ethylbenzenesulfonyl chloride, is a versatile reagent for derivatization. It readily reacts with various nucleophiles. For example, it can be used in the synthesis of propionic acid derivatives by reacting with D-n-propyl lactate (B86563) in the presence of triethylamine (B128534). google.com It also reacts with phenols to form sulfonate esters. rsc.org For instance, the reaction of 4-ethylbenzenesulfonyl chloride with 4-chlorophenol (B41353) produces 4-chlorophenyl 4-ethylbenzenesulfonate. rsc.org

Formation of Sulfonate Esters from Related Compounds

The synthesis of sulfonate esters from compounds related to this compound primarily involves the reaction of its precursor, 4-ethylbenzenesulfonyl chloride, with various alcohols or phenols. rsc.org This process, known as esterification, is a fundamental reaction in organic chemistry where the highly reactive sulfonyl chloride group readily interacts with the hydroxyl group of an alcohol. researchgate.net

The general reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the 4-ethylbenzenesulfonyl chloride. This is typically performed in the presence of a base, such as triethylamine or pyridine, which neutralizes the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards the formation of the ester.

A specific example is the synthesis of 4-chlorophenyl 4-ethylbenzenesulfonate. rsc.org In this procedure, 4-chlorophenol is reacted with a sulfonylating agent in the presence of a base like potassium carbonate in a suitable solvent such as methanol. rsc.org The reaction is stirred at room temperature for several hours to yield the desired sulfonate ester. rsc.org

Detailed studies have explored the synthesis of various 4-ethylbenzenesulfonate esters, demonstrating the versatility of 4-ethylbenzenesulfonyl chloride as a precursor. For instance, reactions with different substituted phenols and alkyl alcohols lead to a diverse range of sulfonate esters with high yields. mdpi.com

Below are interactive tables summarizing the synthesis of different sulfonate esters from related 4-ethylbenzene compounds.

Table 1: Synthesis of Aryl 4-ethylbenzenesulfonates

| Product Name | Reactants | Catalyst/Base | Solvent | Reaction Time & Temp | Yield | Reference |

| 4-Chlorophenyl 4-ethylbenzenesulfonate | 4-Chlorophenol, Sodium p-tolylsulfanolate, I₂ | K₂CO₃ | CH₃OH | 5 h at RT | --- | rsc.org |

| 4-Methoxyphenyl 4-ethylbenzenesulfonate | 4-Methoxyphenyl 4-chlorobenzenesulfonate, C₂H₅MgCl | Fe(acac)₃ | THF | 10 min at 0 °C | 98% | mdpi.com |

| o-Tolyl 4-ethylbenzenesulfonate | o-Tolyl 4-chlorobenzenesulfonate, C₂H₅MgCl | Fe(acac)₃ | THF | 10 min at 0 °C | 98% | mdpi.com |

| 2,6-Dimethylphenyl 4-ethylbenzenesulfonate | 2,6-Dimethylphenyl 4-chlorobenzenesulfonate, C₂H₅MgCl | Fe(acac)₃ | THF | 10 min at 0 °C | 97% | mdpi.com |

Chemical Reactivity and Mechanistic Investigations

Oxidation Chemistry of Sodium 4-ethylbenzenesulfonate (B229782)

The oxidation of the ethyl group in sodium 4-ethylbenzenesulfonate serves as a model reaction for understanding C-H bond activation and oxidation mechanisms.

C-H Oxidation Catalyzed by Iridium Complexes

Iridium complexes, particularly those containing the pentamethylcyclopentadienyl (Cp*) ligand, have been identified as effective precatalysts for the selective oxidation of C-H bonds.

The use of sodium periodate (B1199274) (NaIO₄) as a terminal oxidant with CpIridium (CpIr) precatalysts has been shown to be an efficient method for C-H oxidation. acs.org Studies on the oxidation of this compound (EBS) to sodium 4-acetylbenzenesulfonate (B8370360) (APS) using this system have provided valuable kinetic and mechanistic insights. acs.org

The reaction is catalyzed by Cp*Ir complexes, which are activated by the oxidant. acs.orgresearchgate.net The active catalytic species is believed to be a high-valent iridium-oxo complex. acs.orgacs.org Competition experiments have demonstrated that the C-H oxidation of this compound is significantly favored over water oxidation by a factor of 10,000. acs.orgresearchgate.net The initial rates of APS formation show a linear dependence on the concentration of the iridium precatalyst. researchgate.net

Interestingly, the Cp* ligand can act as a "placeholder" ligand, which is oxidatively removed during the activation of the catalyst to form a highly active bis-µ-oxo di-iridium(IV) species. bath.ac.ukcore.ac.uk However, under certain conditions, particularly in the presence of an external C-H substrate like EBS, the Cp* ligand can remain attached to the iridium center during the catalytic cycle. acs.org In this scenario, the active species is proposed to be a high-valent Cp*Ir(pyalc) species, where 'pyalc' is a supporting ligand. acs.org

The choice of the iridium precursor also influences the catalytic activity. For instance, an Ir(I) dicarbonyl precursor, Ir(CO)₂(pyalc), activates much more rapidly for C-H oxidation compared to the analogous Cp*Ir precursor. acs.org The following table summarizes the activities of different iridium precursors in the oxidation of EBS.

Table 1: Catalytic C-H Oxidation of this compound with Different Iridium Precursors Reaction conditions: 2 µmol [Ir], 0.2 mmol EBS, 2 mmol NaIO₄ in aqueous solution.

| Precursor | Activity (Turnover Number) | Reference |

|---|---|---|

| [Cp*Ir(bipy)Cl]⁺ | Active | bath.ac.ukcore.ac.uk |

| [Cp*Ir(pyalc)Cl] | Active | acs.orgbath.ac.ukcore.ac.uk |

| [(cod)Ir(bipy)]⁺ | Active | bath.ac.ukcore.ac.uk |

| [(cod)Ir(pyalc)] | Active | bath.ac.ukcore.ac.uk |

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating the rate-determining step in a reaction mechanism. In the iridium-catalyzed oxidation of C-H bonds, a significant primary KIE is often observed when the C-H bond cleavage is the slowest step. For the oxidation of cyclohexane (B81311) using a Cp*Ir precatalyst and sodium periodate, a KIE of 3.0 ± 0.1 was determined, indicating that C-H bond cleavage is indeed the rate-limiting step. acs.orgresearchgate.net

While specific KIE data for the oxidation of this compound itself is not explicitly detailed in the provided search results, the findings from similar systems strongly suggest that the cleavage of the benzylic C-H bond is the rate-determining step in its oxidation as well. The study of related reactions, such as the oxidation of 4-ethylbenzenesulfonate-d9 by ferrate(VI), also points to C-H bond cleavage being a key mechanistic feature, with a measured primary KIE of 1.6 ± 0.1. researchgate.netresearchgate.net The observation of significant KIEs in these systems, sometimes with evidence of quantum mechanical tunneling, underscores the importance of the C-H activation step. rsc.orgsnnu.edu.cn

The iridium-catalyzed C-H oxidation exhibits notable regioselectivity, preferentially targeting activated C-H bonds. In the case of this compound, the oxidation occurs selectively at the benzylic methylene (B1212753) (CH₂) group, yielding the corresponding ketone, sodium 4-acetylbenzenesulfonate. acs.org This preference for methylene oxidation is a general feature for substrates containing a phenyl, ketone, ester, or sulfonate group. acs.org

The regioselectivity of iridium-catalyzed C-H activation can be influenced by the directing effects of substituents on an aromatic ring. For instance, in alkylarenes, an alkyl group can act as a directing group, leading to selective ortho-C-H activation. acs.org While the sulfonate group in this compound is a para-substituent, the principle of substituent-directed reactivity is a key factor in determining the site of oxidation. The steric and electronic properties of both the substrate and the catalyst play a crucial role in controlling the regiochemical outcome of the reaction. mdpi.comnih.govumich.edu

The substrate scope of this catalytic system is broad, encompassing a variety of functional groups. acs.org The reaction is tolerant of esters, ketones, and sulfonates, making it a versatile tool for chemical synthesis. acs.orgresearchgate.net Furthermore, the oxidation can be applied to complex natural products with high selectivity. acs.org

A critical question in many catalytic systems is whether the catalysis is homogeneous (occurring with a soluble catalyst) or heterogeneous (involving solid particles). Time-resolved dynamic light scattering (DLS) is a powerful in-operando technique used to detect the formation of nanoparticles in solution during a reaction.

Oxidation by Ferrate(VI) in Aqueous Media

Ferrate(VI) ([FeO₄]²⁻), a strong oxidizing agent, can also oxidize this compound in aqueous solutions. researchgate.netresearchgate.net The kinetics and mechanism of this reaction have been investigated, revealing that the reaction is first-order with respect to both ferrate(VI) and the substrate. researchgate.netresearchgate.net

The reactivity of ferrate(VI) is highly pH-dependent. The protonated form, [Fe(O)₃(OH)]⁻, which is predominant in neutral and slightly alkaline solutions, is significantly more reactive than the deprotonated form, [FeO₄]²⁻. researchgate.netresearchgate.net The mechanism is proposed to proceed via a hydrogen atom transfer (HAT) from the ethyl group of the substrate to the ferrate(VI) species. researchgate.netresearchgate.net This is supported by the observation of a moderate primary kinetic isotope effect (KIE) of 1.6 ± 0.1 for the oxidation of 4-ethylbenzenesulfonate-d9. researchgate.netresearchgate.net The formation of alkyl radicals as intermediates has also been suggested. researchgate.netresearchgate.net

The table below presents the second-order rate constants for the oxidation of a related compound, 4-isopropylbenzenesulfonate, by different ferrate(VI) species, illustrating the enhanced reactivity of the protonated form.

Table 2: Second-Order Rate Constants for the Oxidation of 4-Isopropylbenzenesulfonate by Ferrate(VI) at 25 °C

| Ferrate(VI) Species | Rate Constant (M⁻¹s⁻¹) | Reference |

|---|---|---|

| [Fe(O)₃(OH)]⁻ | (5.86 ± 0.08) × 10⁻¹ | researchgate.netresearchgate.net |

| [FeO₄]²⁻ | (4.11 ± 1.50) × 10⁻³ | researchgate.netresearchgate.net |

Characterization of Oxidation Products (e.g., Sodium 4-Acetylbenzenesulfonate)

The oxidation of the ethyl group on this compound leads to the formation of various products, with sodium 4-acetylbenzenesulfonate being a key derivative. researchgate.net When this compound is reacted with Fe(IV)-oxo complexes, which are related to ferrate(VI) oxidation intermediates, the reaction yields products such as 1-phenylethanolsulfonate and acetophenonesulfonate (the acetyl derivative).

The formation of sodium 4-acetylbenzenesulfonate has also been observed in oxidations using other reagents. For instance, oxidation with CpIr (Cp = C₅Me₅) precatalysts and sodium periodate (NaIO₄) as the terminal oxidant transforms this compound into sodium 4-acetylbenzenesulfonate. researchgate.netacs.org The progress of this reaction can be monitored over time to determine initial rates of formation. researchgate.net

The characterization of these oxidation products is typically achieved through standard analytical techniques. Sodium 4-acetylbenzenesulfonate itself can be used as a starting material in other syntheses.

Applications in Advanced Chemical Systems and Materials Science

Role in Polymer Chemistry and Polyelectrolytes

The distinct chemical characteristics of NaEBS make it a valuable component in the synthesis and functionalization of polymers, particularly polyelectrolytes.

Poly(sodium 4-styrenesulfonate) (PSS) is a water-soluble polymer and a significant polyelectrolyte used in a wide array of applications, including as a dispersant, an ion-exchange resin, and in the formation of polyelectrolyte multilayers. lookchem.comguidechem.comchemicalbook.com Chemically, PSS is defined as a polymer composed of repeating sodium 4-styrenesulfonate units. lookchem.comguidechem.comchemicalbook.com While the direct monomer for PSS is sodium 4-styrenesulfonate, the hydrogenated (non-vinyl) analogue, sodium 4-ethylbenzenesulfonate (B229782), is conceptually the saturated repeating unit. In a different context, NaEBS is the product of the hydrogenation of sodium 4-vinylbenzenesulfonate, a reaction that can be catalyzed by nanoreactor-encapsulated Wilkinson's catalyst, achieving 100% conversion. nih.gov

Furthermore, research into architecturally complex polyelectrolytes has involved the synthesis of poly(sodium 4-styrenesulfonate) combs. researchgate.net This process starts with well-defined polystyrene combs, which are then sulfonated using sulfuric acid to create poly(styrenesulfonic acid) combs. Subsequent neutralization with sodium hydroxide (B78521) yields the final poly(sodium 4-styrenesulfonate) comb structures. researchgate.net

Substituted polyacetylenes are a class of polymers that have garnered interest for their potential in "plastic electronics" due to their conjugated backbones. wiley-vch.de The introduction of functional pendant groups onto the polyacetylene chain can impart novel properties. wiley-vch.de

A specific example involves the synthesis of a substituted polyacetylene with an ionic pendant group derived from a related structure. Researchers have successfully synthesized and characterized Poly[p-(N-ethylbenzenesulfonate sodium)-2-ethynylpyridinium Bromide]. researchgate.netacs.org This demonstrates how the ethylbenzenesulfonate moiety can be incorporated into more complex polymer architectures, specifically creating ionic π-conjugated polyelectrolytes. researchgate.netacs.org The development of functionality-tolerant catalysts, such as those based on rhodium, has been crucial in enabling the polymerization of acetylenes bearing polar functional groups like sulfonates. wiley-vch.de

Polyelectrolyte membranes are critical components in technologies like fuel cells and electrodialysis for ion recovery. mdpi.comnih.govrwth-aachen.de The functional groups attached to the polymer backbone, known as pendant groups, play a determinative role in the membrane's ion transport properties.

Molecular dynamics simulations have been employed to study the influence of sulfonate (–SO₃⁻) and phosphate (B84403) pendant groups on the diffusion of ions in polyelectrolyte membranes. mdpi.comnih.gov These studies reveal that the oxygen atoms of the sulfonate groups interact strongly with divalent cations like Mg²⁺ and Ca²⁺, which increases their diffusion energy barrier and hinders their permeation through the membrane. mdpi.comnih.gov In contrast, monovalent ions such as Li⁺ and Na⁺ exhibit weaker interactions with the sulfonate groups, resulting in superior diffusion behavior. mdpi.comnih.gov This selective permeation is crucial for applications like lithium recovery from brine. nih.gov The order of interaction energies has been established as Mg²⁺ > Ca²⁺ > Na⁺ > Li⁺, which directly correlates with the selective transport of monovalent ions. mdpi.com Increasing the number of sulfonate groups in the polymer backbone generally leads to higher hydration levels and improved ion diffusion coefficients. researchgate.net

| Ion | Interaction with Sulfonate Groups | Diffusion Behavior |

| Li⁺ | Weaker Interaction | Superior Diffusion |

| Na⁺ | Weaker Interaction | Superior Diffusion |

| Mg²⁺ | Strong Interaction | Lower Permeation Rate |

| Ca²⁺ | Strong Interaction | Lower Permeation Rate |

Contributions to Catalysis Research

Sodium 4-ethylbenzenesulfonate serves as a model substrate in fundamental catalysis research, particularly in the challenging field of C–H bond activation.

The activation and functionalization of carbon-hydrogen (C–H) bonds, which are typically inert, is a major goal in modern chemistry. This compound is frequently used as a water-soluble substrate to test the efficacy of new catalytic systems for C–H oxidation.

In one study, an artificial metalloenzyme, created by reconstituting myoglobin (B1173299) with a manganese porphycene, was shown to catalyze the hydroxylation of NaEBS. osaka-u.ac.jpnih.gov The active species was identified as an Oxomanganese(V) species, which promotes the reaction with a second-order rate constant of 2.0 M⁻¹s⁻¹ at 25°C. osaka-u.ac.jpnih.gov The rate of this reaction was found to be dependent on the C–H bond dissociation energy, supporting the hypothesis that hydrogen atom abstraction is a rate-limiting step. osaka-u.ac.jpnih.gov

CpIridium (Cp = C₅Me₅) complexes have also been studied as precatalysts for C–H oxidation using sodium periodate (B1199274) (NaIO₄) as the terminal oxidant. acs.org Competition experiments demonstrated that the C–H oxidation of this compound is favored over the competing water oxidation reaction by a factor of four orders of magnitude. acs.orgresearchgate.net Kinetic studies of this iridium-catalyzed oxidation showed a first-order rate dependence on the precatalyst concentration and a low activation free energy of 14.8 kcal/mol. researchgate.net

| Catalytic System | Oxidant | Key Finding |

| Manganese Porphycene in Myoglobin | H₂O₂ | Hydroxylation of NaEBS with a rate constant of 2.0 M⁻¹s⁻¹. osaka-u.ac.jpnih.gov |

| Cp*Iridium Complexes | NaIO₄ | C-H oxidation of NaEBS is 10⁴ times faster than water oxidation. acs.orgresearchgate.net |

Development of Microextraction Techniques

Microextraction techniques are modern sample preparation methods designed to be faster, require less solvent, and be more environmentally friendly than traditional methods. bioanalysis-zone.comchromatographyonline.com this compound has been instrumental in the development of a novel microextraction approach.

Specifically, NaEBS has been used in conjunction with benzethonium (B1203444) chloride (a quaternary ammonium (B1175870) salt) to develop an in situ solvent formation microextraction method. mdpi.com In this technique, mixing aqueous solutions of NaEBS (an organic anion source) and benzethonium chloride (an organic cation source) leads to the formation of an ion-associate phase (IAP). mdpi.com This newly formed liquid phase acts as the extraction solvent for target analytes, such as polycyclic aromatic hydrocarbons (PAHs). mdpi.com Research has focused on optimizing the concentrations of both NaEBS and benzethonium chloride to maximize extraction efficiency. For instance, with a fixed benzethonium chloride concentration of 0.5 mM, the highest extraction percentage for PAHs was achieved at a NaEBS concentration of 20 mM. mdpi.com This method represents an advancement in ion-associate phase microextraction, a subset of techniques that also includes the use of ionic liquids and deep eutectic solvents. mdpi.com

Formation of Ion-Associate Phases for Environmental Pollutant Extraction

This compound (NaEBS) plays a crucial role in the development of advanced environmental remediation techniques, specifically through the formation of ion-associate phases (IAPs) for the extraction of pollutants. An ion-associate phase is a liquid phase formed in situ within an aqueous solution by mixing a specific organic cation and an organic anion. mdpi.com This process, known as ion-associate phase microextraction, leverages the electrostatic interactions between oppositely charged organic ions to create a distinct liquid micro-domain that serves as a powerful extraction medium. mdpi.commdpi.com

In this context, this compound serves as the organic anion source. When introduced into a water sample containing pollutants, along with a suitable organic cation such as benzethonium chloride (BenCl), the two components associate to form a water-immiscible liquid IAP. mdpi.com This newly formed phase has a high affinity for certain types of organic pollutants, effectively sequestering them from the surrounding aqueous matrix. The IAP, containing the concentrated analytes, can then be easily separated from the bulk water phase, often through simple centrifugation. mdpi.com

This technique offers a significant advantage over traditional liquid-liquid extraction methods by achieving concentration factors of several hundred times. mdpi.com It is recognized as an excellent extraction method with a very low environmental impact because it avoids the use of large volumes of toxic organic solvents. mdpi.com Research has demonstrated the utility of IAPs formed with this compound for extracting various environmental contaminants, including polyaromatic hydrocarbons (PAHs), pesticides, and endocrine disruptors like bisphenol A (BPA). mdpi.commdpi.com The efficiency of the extraction is dependent on the concentrations of the constituent ions that form the IAP.

Table 1: Components for In Situ Ion-Associate Phase Formation

| Role | Compound Name | Abbreviation |

|---|---|---|

| Organic Anion Source | This compound | NaEBS |

| Organic Cation Source | Benzethonium chloride | BenCl |

Methodologies for In Situ Solvent Formation Microextraction

In situ solvent formation microextraction (ISFME) based on ion-associate phases is a sophisticated analytical pretreatment method designed to isolate and concentrate trace contaminants from environmental water samples prior to their quantification. mdpi.commdpi.com The methodology centers on the in-situ generation of a micro-volume of an extraction solvent directly within the sample matrix. researchgate.net

The process begins with the addition of the IAP precursors—an organic cation like benzethonium chloride and an organic anion, this compound—to the aqueous sample. mdpi.com Upon mixing, these precursors self-assemble into a liquid IAP, which appears as a cloudy phase within the solution. This phase acts as the extraction solvent. The formation and volume of this solvent are precisely controlled by the initial concentrations of the added ions. mdpi.commdpi.com

Key steps in the microextraction procedure are as follows:

Addition of Reagents: Solutions of this compound and benzethonium chloride are added to the environmental water sample.

Phase Formation: The mixture is agitated, often without the need for vigorous mechanical stirring, to facilitate the formation of the ion-associate phase which extracts the target pollutants. researchgate.net

Phase Separation: The sample is centrifuged to separate the dense, analyte-rich IAP from the aqueous supernatant. mdpi.com

Analysis: The target pollutants are then measured in the IAP. This can be done by dissolving the IAP in a suitable organic solvent or by back-extracting the analytes into an acidic solution, followed by analysis using high-performance liquid chromatography (HPLC) with detectors such as UV-Vis or fluorescence. mdpi.commdpi.com

This methodology is advantageous due to its high concentration capacity, speed, and reduced use of hazardous solvents, allowing for the sensitive detection of pollutants in the microgram-per-liter range. mdpi.comresearchgate.net

Table 2: Research Findings on Pollutant Extraction using NaEBS-based IAP Microextraction

| Target Pollutant Class | Example Analytes | Analytical Technique | Reference |

|---|---|---|---|

| Pesticides | Pencycuron, Pyrazolate | HPLC-UV-Vis | mdpi.com |

| Polyaromatic Hydrocarbons (PAHs) | Fluoranthene, Benzo[a]pyrene | HPLC with Fluorescence Detection (HPLC-FLD) | mdpi.com |

| Endocrine Disruptors | Bisphenol A (BPA) | HPLC with Fluorescence Detection (HPLC-FLD) | mdpi.com |

Environmental Chemistry and Degradation Pathways

Aqueous Environmental Degradation Studies

The degradation of aromatic sulfonic acids, including compounds structurally related to Sodium 4-ethylbenzenesulfonate (B229782), has been investigated using advanced oxidation processes (AOPs) such as sonochemical degradation. cusat.ac.innih.govsigmaaldrich.com These methods utilize ultrasound to generate highly reactive radicals that can break down persistent organic pollutants.

Sonochemical degradation is initiated by acoustic cavitation, the formation and collapse of microscopic bubbles in a liquid subjected to ultrasound. nih.gov This process generates extreme temperatures and pressures, leading to the pyrolytic decomposition of compounds at the bubble-solution interface and the formation of reactive species like hydroxyl radicals (•OH) from the sonolytic cleavage of water. cusat.ac.innih.gov

For aromatic sulfonic acids, the primary degradation mechanism is believed to be the attack by these hydroxyl radicals on the aromatic ring. cusat.ac.innih.gov This leads to the formation of hydroxylated intermediates. nih.gov The sulfonate group can also be cleaved from the aromatic ring, releasing sulfate (B86663) ions into the solution. cusat.ac.in Studies on benzenesulfonic acid (BSA), a simpler aromatic sulfonic acid, show that sonolysis leads to the formation of mono- and di-hydroxylated BSA derivatives as initial key products. cusat.ac.innih.gov The degradation of 4-octylbenzenesulfonate (OBS) and 4-ethylbenzenesulfonic acid (EBS) has also been studied, indicating that these compounds are susceptible to sonochemical degradation. nih.gov

Several factors can influence the efficiency of the sonochemical degradation of aromatic sulfonic acids:

pH: The pH of the solution significantly affects degradation rates. For benzenesulfonic acid, degradation is more efficient in acidic conditions. cusat.ac.in Changes in pH can alter the properties of the cavitation bubbles and, consequently, the production of reactive radicals. cusat.ac.in

Frequency: The frequency of the ultrasound is a critical parameter. Studies on benzenesulfonic acid have shown that degradation efficiency varies with frequency, with optimal degradation observed at specific frequencies (e.g., 350 and 620 kHz in one study) rather than at lower or extremely high frequencies. cusat.ac.in

Initial Concentration: The initial concentration of the surfactant can impact the degradation kinetics. At low concentrations, the degradation of some alkylbenzene sulfonates follows a pattern where the rate is influenced by diffusion. acs.org For perfluorooctane (B1214571) sulfonate (PFOS), kinetics can shift from pseudo-first-order at low concentrations to zero-order at high concentrations as the bubble interface becomes saturated. nih.gov

Coexisting Species: The presence of other substances can affect degradation. In a study of a binary mixture of 4-octylbenzenesulfonate (OBS) and 4-ethylbenzenesulfonic acid (EBS), both compounds showed faster degradation in a single-component system compared to the mixture. nih.gov The presence of additives like persulfate can enhance the degradation of some per- and polyfluoroalkyl substances (PFAS) during ultrasonication. mdpi.com

Table 1: Factors Affecting Sonochemical Degradation

| Factor | Effect on Degradation Efficiency | Reference |

| pH | Degradation of benzenesulfonic acid is enhanced in acidic conditions. | cusat.ac.in |

| Frequency | Optimal degradation of benzenesulfonic acid is observed at specific intermediate frequencies. | cusat.ac.in |

| Initial Concentration | Degradation kinetics can change from pseudo-first-order to zero-order with increasing concentration. | nih.gov |

| Coexisting Species | Degradation can be slower in mixed systems compared to single-component systems. Additives can enhance degradation. | nih.govmdpi.com |

The identification of degradation intermediates is crucial for understanding the complete degradation pathway. High-resolution mass spectrometry (HRMS) is a key analytical tool for this purpose. cusat.ac.innih.gov

In the sonochemical degradation of benzenesulfonic acid, several aromatic intermediates have been identified, including:

Three monohydroxylated BSA derivatives. cusat.ac.innih.gov

Two dihydroxylated BSA derivatives. cusat.ac.innih.gov

Pulse radiolysis studies have also been used to identify immediate transient species, such as hydroxycyclohexadienyl-type radicals, which are formed from the reaction of hydroxyl radicals with the aromatic ring. nih.gov The ultimate goal of degradation is the complete mineralization of the organic compound into simpler, less harmful substances like carbon dioxide, water, and inorganic ions such as sulfate. nih.gov

Ecological Relevance and Ongoing Research Initiatives

The study of the environmental degradation of compounds like Sodium 4-ethylbenzenesulfonate is ecologically relevant due to their potential persistence and widespread use. Research into advanced oxidation processes like sonolysis is driven by the need for effective water purification technologies that can remove such contaminants. nih.gov

Ongoing research focuses on:

Optimizing the operating conditions of sonochemical reactors to improve degradation efficiency. nih.gov

Investigating the degradation of a wider range of aromatic sulfonates and other surfactants. nih.govacs.org

Developing hybrid systems that combine sonolysis with other treatment methods to enhance mineralization. nih.govmdpi.com

Elucidating the complex reaction kinetics and mechanisms to better predict the fate of these compounds in the environment. acs.org

The mechanistic insights gained from these studies are essential for the practical application of sonochemical techniques in real-world water treatment scenarios. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques

Spectroscopic Methods for Structural and Compositional Analysis

Spectroscopic techniques are indispensable for confirming the identity and structural features of sodium 4-ethylbenzenesulfonate (B229782).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of sodium 4-ethylbenzenesulfonate, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. Concentration-dependent shifts in the ¹H NMR spectra can confirm the self-aggregation of the compound in aqueous solutions. The ethyl group gives rise to a triplet and a quartet, corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) protons, respectively. The aromatic protons on the benzene (B151609) ring typically appear as two doublets, consistent with a para-substituted pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. hmdb.ca It will show distinct signals for the two carbons of the ethyl group, the four unique carbons of the para-substituted benzene ring, and the carbon atom bonded to the sulfonate group. The chemical shifts of these carbon atoms are indicative of their chemical environment.

A derivative, 4-chlorophenyl 4-ethylbenzenesulfonate, has been characterized by ¹H and ¹³C NMR. rsc.org The ¹H NMR spectrum in CDCl₃ showed signals at δ 7.72 (d, J = 8.3 Hz, 2H), 7.34 (d, J = 8.2 Hz, 2H), 7.24 (d, J = 8.8 Hz, 2H), 6.93 (d, J = 8.8 Hz, 2H), 2.74 (q, J = 7.6 Hz, 2H), and 1.26 (t, J = 7.6 Hz, 3H). rsc.org The ¹³C NMR spectrum of the same compound displayed peaks at δ 151.74, 148.06, 132.82, 132.76, 132.20, 129.72, 128.73, 128.63, 123.80, 28.92, and 14.94. rsc.org

Below is a table summarizing the expected NMR data for this compound.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.7 | Doublet | Aromatic (2H) |

| ¹H | ~7.2 | Doublet | Aromatic (2H) |

| ¹H | ~2.6 | Quartet | -CH₂- |

| ¹H | ~1.2 | Triplet | -CH₃ |

| ¹³C | ~145 | Singlet | Aromatic C-S |

| ¹³C | ~140 | Singlet | Aromatic C-C₂H₅ |

| ¹³C | ~128 | Singlet | Aromatic CH |

| ¹³C | ~126 | Singlet | Aromatic CH |

| ¹³C | ~29 | Singlet | -CH₂- |

| ¹³C | ~15 | Singlet | -CH₃ |

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition and exact mass of this compound.

Electrospray Ionization-High-Resolution Mass Spectrometry (ESI-HRMS): ESI-HRMS is a soft ionization technique that allows for the accurate mass determination of the intact molecule. For this compound, this technique would typically detect the deprotonated molecule [M-Na]⁻ or the sodium adduct of the acid form [M-H+2Na]⁺. The high resolution enables the calculation of the elemental formula with high confidence. For instance, the ESI-HRMS data for a related compound, 4-chlorophenyl 4-ethylbenzenesulfonate, showed a calculated mass of 319.0172 for [M+Na]⁺ and a found mass of 319.0166, confirming its elemental composition. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): While this compound itself is a salt and not volatile enough for direct GC-MS analysis, its derivatives can be analyzed using this technique. sci-hub.se For example, after derivatization to a more volatile ester form, GC-MS can be used to separate and identify the compound based on its mass spectrum. sci-hub.se The electron ionization (EI) mass spectrum would show characteristic fragmentation patterns, including the loss of the ethyl group and the sulfonate moiety, which can be used for structural confirmation. A study on the analysis of sulfonate esters utilized a GC-MS/MS system with an Agilent HP-5 MS ultra inert capillary column. sci-hub.se

| Technique | Ionization Mode | Expected m/z | Information Obtained |

| ESI-HRMS | Negative | [M-Na]⁻ | Accurate mass and elemental composition |

| ESI-HRMS | Positive | [M-H+2Na]⁺ | Accurate mass and elemental composition |

| GC-MS (of derivative) | Electron Ionization | Fragment ions | Structural fragmentation pattern |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in this compound. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. nist.gov The strong absorptions in the regions of 1200-1150 cm⁻¹ and 1050-1000 cm⁻¹ are attributed to the asymmetric and symmetric stretching vibrations of the sulfonate group (SO₃), respectively. The spectrum also shows bands corresponding to the C-H stretching of the ethyl group and the aromatic ring, as well as aromatic C=C stretching vibrations.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for observing the symmetric vibrations of the molecule. nih.govresearchgate.net The Raman spectrum of this compound would show a strong band for the symmetric SO₃ stretch, as well as characteristic bands for the aromatic ring vibrations. nih.gov Resonance Raman spectroscopy has been utilized in studies involving this compound as a substrate. nii.ac.jp

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Asymmetric SO₃ Stretch | 1200-1150 (Strong) | Weak |

| Symmetric SO₃ Stretch | 1050-1000 (Strong) | Strong |

| Aromatic C-H Stretch | 3100-3000 (Medium) | Medium |

| Aliphatic C-H Stretch | 2980-2850 (Medium) | Medium |

| Aromatic C=C Stretch | 1600-1450 (Medium) | Medium-Strong |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity and for the quantitative analysis of this compound. nih.gov Due to its ionic nature, reversed-phase HPLC with an ion-pairing agent or a polar-modified column is often employed.

A typical HPLC method would use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. mdpi.com UV detection is commonly used, with the wavelength set to the absorption maximum of the benzene ring, typically around 254 nm. The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentration. mdpi.com Commercial suppliers often specify a purity of >98.0% as determined by HPLC.

| Parameter | Typical Conditions |

| Column | C18, Polar-modified C18 |

| Mobile Phase | Buffered water/acetonitrile or methanol |

| Detection | UV at ~254 nm |

| Application | Purity assessment, Quantitative analysis |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions, such as the synthesis of this compound. rsc.orgumich.edulibretexts.orgmerckmillipore.com

In the synthesis of this compound, TLC can be used to track the consumption of the starting material (e.g., ethylbenzene) and the formation of the product. rsc.org A small aliquot of the reaction mixture is spotted onto a TLC plate, which is then developed in a suitable solvent system. umich.edu The choice of eluent is critical for achieving good separation between the starting materials, intermediates, and the final product. Due to the polarity of the sulfonate, a polar solvent system is typically required. The spots on the TLC plate can be visualized under UV light or by staining with a suitable reagent, such as iodine vapor. rsc.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify the components of the mixture. libretexts.org

| Parameter | Description |

| Stationary Phase | Silica gel or alumina |

| Mobile Phase | A polar solvent system (e.g., ethyl acetate (B1210297)/methanol) |

| Visualization | UV light (254 nm), Iodine vapor |

| Application | Monitoring reaction progress, preliminary purity check |

Techniques for Probing Reaction Dynamics and Intermediates

The study of reaction mechanisms involving this compound often requires techniques that can monitor changes in real-time and detect short-lived species. The following subsections detail the application of such advanced methods.

In Operando Time-Resolved Dynamic Light Scattering for Catalytic System Homogeneity

In the context of catalytic C-H oxidation reactions where this compound serves as a substrate, establishing the homogeneity of the catalytic system is paramount. researchgate.net In operando time-resolved dynamic light scattering (DLS) is a powerful, non-invasive technique employed for this purpose. mdpi.com This method monitors the scattering of light from particles in a solution to determine their size distribution. mdpi.com

In studies involving CpIr (Cp = C₅Me₅) precatalysts for the oxidation of this compound, in operando time-resolved DLS experiments were conducted to ascertain whether the active catalyst is a homogeneous molecular species or heterogeneous metal oxide nanoparticles. researchgate.netacs.org The results from these experiments showed no detectable scattering intensity above the background over extended periods, confirming the absence of particles larger than 1 nm in hydrodynamic diameter. researchgate.net This finding is a strong indicator that the catalytic C-H oxidation proceeds via a homogeneous pathway, ruling out the significant involvement of metal oxide nanoparticles. researchgate.netacs.org The detection limit for this technique can be as low as 10 ppm, providing a high degree of confidence in the homogeneity of the system. researchgate.net

Table 1: In Operando Time-Resolved DLS Experimental Parameters and Findings

| Parameter | Value/Observation | Reference |

|---|---|---|

| Technique | In Operando Time-Resolved Dynamic Light Scattering | researchgate.net |

| Substrate | This compound | researchgate.net |

| Catalyst System | Cp*Ir precatalysts | acs.org |

| Observation Period | > 3 hours | researchgate.net |

| Particle Detection | No scattering intensity above background | researchgate.net |

| Resolution Limit | 1 nm hydrodynamic diameter | researchgate.net |

| Detection Limit | 10 ppm | researchgate.net |

| Conclusion | Catalyst system is homogeneous; rules out involvement of metal oxide nanoparticles. | researchgate.netacs.org |

UV/Vis Spectrophotometry for Reaction Kinetics

UV/Vis spectrophotometry is a versatile and widely used technique for studying the kinetics of chemical reactions in solution. lcms.cz It relies on the principle that the concentration of a substance is proportional to the amount of light it absorbs at a specific wavelength (Beer-Lambert law). lcms.cz This method is particularly useful when either a reactant or a product of a reaction has a distinct absorbance in the ultraviolet or visible region of the electromagnetic spectrum. lcms.cz

The kinetics of the oxidation of 4-alkylbenzenesulfonates, including this compound, by oxidants such as ferrate(VI) have been investigated using UV/Vis spectrophotometry. researchgate.net By monitoring the change in absorbance at a specific wavelength over time, researchers can determine the reaction order and calculate rate constants. lcms.czresearchgate.net For instance, in the oxidation of 4-alkylbenzenesulfonates by ferrate, the reaction was found to be first order with respect to both the ferrate and the 4-alkylbenzenesulfonate concentration. researchgate.net

Furthermore, UV/Vis spectrophotometry has been employed to study the hydroxylation of this compound catalyzed by a manganese porphyrin complex. researchgate.net In this case, the formation of a spectroscopically detectable intermediate was observed, and the apparent second-order rate constant for the hydroxylation reaction was determined. researchgate.net The technique has also been used in competition experiments, for example, to compare the rate of C-H oxidation of this compound with the rate of water oxidation, revealing that the former is significantly faster. researchgate.net

Table 2: Kinetic Data from UV/Vis Spectrophotometry Studies

| Reaction | Oxidant/Catalyst | Key Finding | Second-Order Rate Constant | Reference |

|---|---|---|---|---|

| Oxidation of 4-alkylbenzenesulfonates | Ferrate(VI) | First order in both reactants | Not specified for ethyl derivative | researchgate.net |

| Hydroxylation of this compound | Manganese Porphyrin | Formation of a detectable intermediate | 2.0 M⁻¹s⁻¹ at 25 °C | researchgate.net |

| C-H Oxidation of this compound | Cp*Ir precatalyst | C-H oxidation is 10⁴ times faster than water oxidation | Not applicable | researchgate.net |

Pulse Radiolysis for Radical Generation Studies

Pulse radiolysis is a powerful technique for generating and studying the behavior of short-lived reactive species, such as free radicals. wikipedia.org This method involves exposing a sample to a short, intense pulse of high-energy electrons, which leads to the formation of radicals and other transient species through the dissociation of molecules. wikipedia.org The subsequent reactions of these species can then be monitored using fast detection techniques, often transient absorption spectroscopy.

While direct pulse radiolysis studies specifically focusing on this compound are not extensively detailed in the provided search results, the principles of the technique are highly relevant for understanding its potential reaction mechanisms, particularly in oxidative environments. For example, in the oxidation of alkylbenzenes by ferrate, a hydrogen atom transfer (HAT) mechanism has been proposed, which involves the formation of alkyl radicals. researchgate.net Techniques like pulse radiolysis would be instrumental in directly observing and characterizing such radical intermediates. The generation of radicals from the ethyl group of this compound under oxidative stress could be investigated, providing crucial insights into its degradation pathways and the nature of the transient species formed.

The study of the oxidation of alkylarenes by ferrate has utilized radical trapping experiments with compounds like bromotrichloromethane (B165885) (CBrCl₃) to indirectly detect the formation of alkyl radicals, a finding that could be further substantiated and quantified using pulse radiolysis. researchgate.net

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal valuable information about the dynamic behavior of substances like Sodium 4-ethylbenzenesulfonate (B229782), particularly in complex environments such as polymer systems.

MD simulations have been instrumental in investigating the migration of ions within polyelectrolyte membranes, which is crucial for applications like ion-exchange processes. In one such study, a polyelectrolyte material was computationally constructed using 4-ethylbenzene sulfonate as a monomeric unit. mdpi.com The goal was to understand the influence of fixed-charge groups (sulfonic and phosphoric) on the diffusion of various cations in an aqueous medium. mdpi.com

The simulations revealed that the diffusion of ions is heavily influenced by their interaction with the charged functional groups on the polymer backbone. The oxygen atoms of the sulfonic groups exhibited strong attractions for divalent cations like Mg²⁺ and Ca²⁺. This strong interaction creates a higher energy barrier for diffusion, consequently lowering the diffusion rate of these ions through the membrane material. mdpi.com In contrast, monovalent ions such as Li⁺ and Na⁺ experienced weaker attractions, resulting in greater mean square displacement values and higher diffusion coefficients. mdpi.com

These findings suggest that polyelectrolytes incorporating sulfonate groups, such as those derived from Sodium 4-ethylbenzenesulfonate, are well-suited for applications requiring the selective permeation of monovalent ions over divalent ions. mdpi.com The diffusion coefficients for ions are observed to be significantly lower than that of water and tend to decrease as the hydration level of the polymer is reduced or the doping level is increased. mdpi.comrsc.org

Table 1: Ion Diffusion Analysis in a Simulated Polyelectrolyte System

| Ion | Valency | Interaction Strength with Sulfonate Group | Relative Diffusion Rate |

|---|---|---|---|

| Li⁺ | +1 | Weak | High |

| Na⁺ | +1 | Weak | High |

| Mg²⁺ | +2 | Strong | Low |

| Ca²⁺ | +2 | Strong | Low |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules and predicting reaction mechanisms.

The mechanism of oxidation of 4-alkylbenzenesulfonates, including this compound, by strong oxidizing agents like ferrate(VI) has been elucidated through a combination of kinetic studies and DFT calculations. researchgate.net In aqueous solutions, the reaction kinetics are first-order with respect to both the ferrate and the 4-alkylbenzenesulfonate concentrations. researchgate.net

Table 2: Kinetic Data for the Oxidation of 4-Alkylbenzenesulfonates by Ferrate(VI) Species

| Reactant Species | Oxidizing Agent | Second-Order Rate Constant (M⁻¹s⁻¹) | Kinetic Isotope Effect (KIE) |

|---|---|---|---|

| 4-Isopropylbenzenesulfonate | [Fe(O)₃(OH)]⁻ | 5.86 × 10⁻¹ | N/A |

| 4-Isopropylbenzenesulfonate | [FeO₄]²⁻ | 4.11 × 10⁻³ | N/A |

| 4-Ethylbenzenesulfonate | Ferrate(VI) | N/A | 1.6 ± 0.1 |

Computational Approaches to Reaction Pathway Elucidation

For instance, in organometallic catalysis, where iridium complexes are used for C-H oxidation, DFT calculations provide crucial insights into the electronic structure of the catalyst's resting state. bath.ac.uk Time-dependent DFT simulations can further confirm the assignments of experimental spectroscopic data, helping to piece together the catalytic cycle. bath.ac.ukresearchgate.net Similarly, for reactions like the hydrolysis of related sulfonate esters, detailed computational studies are used to probe potential mechanisms. science.gov They can determine whether a reaction proceeds through a stepwise pathway with stable intermediates or a concerted pathway, a distinction that can be challenging to resolve experimentally. science.gov The combination of experimental data (like kinetic studies) and computational modeling is powerful; a reaction pathway for certain iridium complexes has been proposed based on both experimental results and computational data. acs.org

Table 3: Application of Computational Methods in Elucidating Reaction Pathways

| Computational Method | Primary Application in Reaction Elucidation | Example Insight |

|---|---|---|

| Molecular Dynamics (MD) | Analyzing the stability of ligand-protein or reactant complexes. | Confirmation of robust binding in a simulated biological environment. |

| Density Functional Theory (DFT) | Investigating electronic structure and reaction mechanisms (e.g., HAT vs. electron transfer). | Proposing a Hydrogen Atom Transfer (HAT) mechanism in oxidation reactions. researchgate.net |

| Molecular Docking | Simulating the binding orientation of a molecule to a target, like an enzyme's active site. | Identifying key interactions, such as hydrogen bonding by the sulfonate group. |

Conclusion and Future Research Perspectives

Synthesis of Current Academic Understanding

Sodium 4-ethylbenzenesulfonate (B229782) (NaEBS) is an organic sulfonate salt with the chemical formula C₈H₉NaO₃S. It is characterized by a benzene (B151609) ring substituted with an ethyl group and a sodium sulfonate group at the para position. This structure imparts surfactant properties, allowing it to reduce surface tension and increase the solubility of hydrophobic compounds.

The primary method for synthesizing Sodium 4-ethylbenzenesulfonate involves the sulfonation of ethylbenzene (B125841), followed by neutralization with sodium hydroxide (B78521). Key parameters in this process include maintaining a temperature at or below 100°C and using a specific molar ratio of ethylbenzene to sulfuric acid to minimize byproduct formation. An alternative synthesis route involves the reduction of 4-acetylbenzenesulfonate (B8370360) derivatives.

In terms of its chemical behavior, NaEBS participates in several types of reactions. The ethyl group can be oxidized to form 4-ethylbenzoic acid using oxidizing agents like potassium permanganate. The sulfonate group can undergo nucleophilic substitution. Additionally, NaEBS exhibits hydrotropic effects, meaning it can enhance the solubility of poorly soluble substances in water. This property is attributed to self-aggregation and interactions with substrate molecules, which can influence reaction kinetics by forming stable encounter complexes.

Current research applications of this compound are diverse. It is utilized as a low molecular weight ionic probe in protein sorption experiments and in studies of oxidation reactions. Its surfactant properties make it useful in biochemical assays to enhance the solubility of hydrophobic compounds. In organic synthesis, it serves as a reagent and a catalyst. There is also ongoing research into its potential application in drug delivery systems to improve the bioavailability of hydrophobic drugs. Furthermore, it has been studied for its role in the formation of ion-associate phases for microextraction techniques and as a dopant in the electrochemical polymerization of conductive polymers like polypyrrole. mdpi.comresearchgate.net

Identification of Emerging Research Frontiers

Emerging research on this compound is expanding into several specialized areas, driven by its unique chemical properties. One significant frontier is its application in advanced materials science, particularly in the development of conductive polymers. researchgate.net Researchers are investigating how using NaEBS and similar alkylbenzenesulfonates as dopants can influence the electrical and spectral properties of polymers like polypyrrole. researchgate.net This could lead to new materials with tailored conductivities for applications in electronics and biomedical devices.

Another promising area is in environmental science and technology. The use of NaEBS in forming ion-associate phases for the microextraction of pollutants, such as polycyclic aromatic hydrocarbons (PAHs), from water is a notable development. mdpi.com This line of inquiry could lead to more efficient and environmentally friendly methods for water purification and analysis.

Furthermore, the study of NaEBS's hydrotropic effects on reaction kinetics is opening up new possibilities in green chemistry. By understanding how it can modulate reaction rates and stabilize transition states, researchers can design more efficient and selective chemical processes with reduced environmental impact.

Finally, molecular dynamics simulations are being employed to understand the interactions of NaEBS and related compounds at the molecular level. For instance, simulations are used to study the diffusion of ions in polyelectrolyte membranes containing sulfonate groups, which has implications for technologies like electrodialysis for lithium recovery from brine. mdpi.com

Proposed Directions for Future Experimental and Theoretical Investigations

Future research on this compound could fruitfully explore several avenues.

Experimental Investigations:

Advanced Polymer Synthesis: Systematic studies could be conducted to explore the relationship between the structure of various alkylbenzenesulfonate dopants, including NaEBS, and the resulting properties of conductive polymers. This would involve synthesizing a range of polymers with different dopants and characterizing their conductivity, stability, and morphology.

Enhanced Microextraction Techniques: Research could focus on optimizing the conditions for in situ solvent formation using NaEBS for the extraction of a wider range of environmental pollutants. This could involve investigating the effects of different counter-ions and the presence of other substances in the sample matrix.

Catalysis in Novel Reaction Systems: The catalytic activity of NaEBS in various organic reactions, particularly in aqueous media, warrants further investigation. Experiments could be designed to explore its efficacy in promoting reactions that are traditionally challenging in water, contributing to the development of greener chemical syntheses.

Biocompatible Formulations: Further exploration of NaEBS in drug delivery systems is needed. Experimental work could focus on formulating and testing NaEBS-based systems for specific hydrophobic drugs, evaluating their release profiles and biocompatibility.

Theoretical Investigations:

Molecular Modeling of Hydrotropic Mechanisms: Advanced computational modeling, such as molecular dynamics and quantum mechanics/molecular mechanics (QM/MM) simulations, could provide deeper insights into the self-aggregation of NaEBS and its interaction with different solutes. This would help in predicting its hydrotropic behavior and designing new, more effective hydrotropes.

Predictive Models for Polymer Properties: Theoretical models could be developed to predict the electronic and material properties of conductive polymers based on the choice of dopant, including NaEBS. This would accelerate the discovery of new materials with desired functionalities.

Simulation of Membrane Transport Phenomena: Further computational studies could simulate the transport of various ions through polyelectrolyte membranes functionalized with sulfonate groups derived from NaEBS. This could aid in the design of next-generation membranes for selective ion separation and resource recovery.

Q & A

Q. What are the established synthesis routes for Sodium 4-ethylbenzenesulfonate, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via sulfonation of 4-ethyltoluene followed by neutralization with sodium hydroxide. Alternative routes include derivatization from intermediates like 4-acetylbenzenesulfonyl chloride (CAS RN 1788-10-9), where controlled hydrolysis and purification steps are critical . Key variables affecting yield and purity include:

- Temperature : Higher temperatures during sulfonation may increase reaction rates but risk side reactions.

- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) influence sulfonation efficiency.

- Purification : Recrystallization or column chromatography removes unreacted precursors.

Researchers should optimize conditions using design-of-experiment (DoE) frameworks to balance yield and purity.

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be validated?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the sulfonate group (-SO₃⁻) and ethyl substituent positions. Compare spectral data with reference compounds like 4-acetylbenzoic acid (CAS RN 586-89-0) for structural analogs .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity via reverse-phase HPLC with UV detection (λ = 254 nm).

- Melting Point Analysis : Compare observed mp (literature value: ~208–210°C for analogs) to assess crystallinity .

Data validation requires cross-referencing with peer-reviewed spectral libraries and replicating analyses under standardized conditions .

Q. What are the primary applications of this compound in non-commercial research contexts?

- Methodological Answer :

- Surfactant Studies : Investigate its micelle-forming properties via conductivity measurements or surface tension assays.

- Ion-Exchange Resins : Use as a dopant to study resin capacity in ion-exchange chromatography .

- Biological Buffers : Evaluate its stability in aqueous solutions at varying pH (e.g., 3–10) for biochemical assays .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the degradation pathways of this compound in aqueous environments?

- Methodological Answer :

- Experimental Setup : Expose the compound to simulated environmental conditions (UV light, microbial consortia, or oxidative agents like H₂O₂).

- Analytical Tools : Track degradation products via LC-MS/MS and quantify sulfonate persistence using ion chromatography.

- Data Interpretation : Apply kinetic modeling (e.g., pseudo-first-order kinetics) to identify rate-limiting steps. Include negative controls (e.g., sterile water) to distinguish abiotic vs. biotic degradation .

Q. When encountering discrepancies in spectroscopic data across studies, what strategies confirm the structural integrity of this compound?

- Methodological Answer :

- Multi-Technique Validation : Combine NMR, FT-IR, and X-ray crystallography to resolve ambiguities. For example, FT-IR can verify sulfonate S=O stretches (~1180–1200 cm⁻¹).

- Isotopic Labeling : Synthesize deuterated analogs to clarify peak assignments in NMR spectra.

- Collaborative Reproducibility : Share samples with independent labs to verify findings, addressing potential instrument calibration biases .

Q. What experimental frameworks address contradictions in reported biological activity data for sulfonate derivatives like this compound?

- Methodological Answer :

- Dose-Response Studies : Conduct cell viability assays (e.g., MTT) across a concentration gradient (1 µM–10 mM) to identify cytotoxic thresholds.

- Mechanistic Probes : Use fluorescent tags or radiolabeled compounds to track cellular uptake and localization.

- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., solvent choice, cell line variability) and design follow-up studies to isolate key factors .

Q. How can computational modeling enhance the understanding of this compound’s interactions in supramolecular systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model its behavior in micellar systems using software like GROMACS, focusing on sulfonate-headgroup interactions.

- Density Functional Theory (DFT) : Calculate charge distribution to predict binding affinities with metal ions (e.g., Na⁺, Ca²⁺).

- Validation : Correlate simulation results with experimental data (e.g., zeta potential measurements) to refine force field parameters .

Data Handling & Research Design

Q. What statistical approaches are recommended for analyzing small datasets in sulfonate stability studies?

- Methodological Answer :

- Bayesian Inference : Incorporate prior knowledge (e.g., degradation rates of analogous sulfonates) to improve parameter estimation.

- Bootstrapping : Resample limited data to estimate confidence intervals for degradation half-lives.

- Sensitivity Analysis : Identify critical variables (e.g., pH, temperature) using Monte Carlo simulations .

Q. How should researchers address missing data in long-term stability studies of this compound?

- Methodological Answer :

- Multiple Imputation : Use tools like R’s

micepackage to handle missing datapoints while preserving variance structure. - Robustness Checks : Compare imputed results with complete-case analyses to assess bias.

- Documentation : Transparently report missing data mechanisms (e.g., instrument failure, sample loss) in supplementary materials .

Ethical & Reproducibility Considerations

Q. What protocols ensure reproducibility in synthesizing this compound across independent labs?

- Methodological Answer :

- Standard Operating Procedures (SOPs) : Detail reagent grades, equipment calibration, and environmental controls (e.g., humidity).

- Open-Source Data Sharing : Publish raw NMR/HPLC files in repositories like Zenodo for peer validation.

- Collaborative Trials : Organize inter-laboratory studies to quantify reproducibility metrics (e.g., %RSD in yield) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.